1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione
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Overview
Description
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol . This compound is related to the novel platelet inhibitor Prasugrel . It is used primarily in pharmaceutical research and development as an impurity standard .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 2-fluorobenzaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. As a related substance of Prasugrel, it may interact with platelet receptors and inhibit platelet aggregation. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds such as:
- 1-Cyclopropyl-2-(2-chlorophenyl)ethane-1,2-dione
- 1-Cyclopropyl-2-(2-bromophenyl)ethane-1,2-dione
- 1-Cyclopropyl-2-(2-methylphenyl)ethane-1,2-dione
These compounds share a similar cyclopropyl and phenyl structure but differ in the substituent on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZRRMMACTIMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-37-7 |
Source
|
Record name | 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione and how is it formed?
A1: this compound is a degradation product of the antiplatelet drug Prasugrel hydrochloride. The study by [] found that this compound forms when Prasugrel hydrochloride is subjected to acidic, basic, and oxidative stress conditions. This degradation pathway was identified through a series of experiments following ICH guideline Q1A (R2).
Q2: How was the structure of this compound confirmed in the study?
A2: The researchers utilized a combination of analytical techniques to confirm the structure of this compound. Initially, they employed GC/MS to establish the mass fragmentation pathway of Prasugrel hydrochloride. After separating the degradation products using preparative TLC, they characterized this compound through FTIR and 1H NMR spectroscopy. By analyzing the spectroscopic data in conjunction with the mass spectral data, the researchers confidently elucidated the structure of this degradation product [].
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